molecular formula C13H16ClNO4S B112421 Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS No. 287953-54-2

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No.: B112421
CAS No.: 287953-54-2
M. Wt: 317.79 g/mol
InChI Key: HEGCWAOVTPVFBJ-UHFFFAOYSA-N
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Description

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate (CAS 287953-54-2) is a piperidine derivative featuring a chlorosulfonyl group directly attached to the piperidine ring. Its molecular formula is C₁₃H₁₆ClNO₄S, with a molecular weight of 317.79 g/mol . This compound is classified as a hazardous material (UN 3261, Class 8) due to its corrosive properties, requiring storage under inert atmosphere at 2–8°C . Its chlorosulfonyl group makes it a reactive intermediate in organic synthesis, particularly for introducing sulfonamide or sulfonate functionalities in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

benzyl 4-chlorosulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)12-6-8-15(9-7-12)13(16)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGCWAOVTPVFBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620272
Record name Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287953-54-2
Record name Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
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Preparation Methods

Amine Protection and Sulfonation

The most common approach begins with piperidine, where the amine group is protected using benzyl chloroformate to form benzyl piperidine-1-carboxylate. Subsequent sulfonation at the 4-position is achieved using chlorosulfonic acid (HSO3Cl\text{HSO}_3\text{Cl}) in dichloromethane at 0–5°C. This step requires careful temperature control to avoid over-sulfonation.

Reaction Conditions:

  • Solvent: Dichloromethane

  • Temperature: 0–5°C

  • Yield: 65–72%

Chlorination of Sulfonic Acid Intermediate

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2) to convert the sulfonic acid group to a chlorosulfonyl moiety. Excess PCl5\text{PCl}_5 (1.5 equivalents) in refluxing toluene (110°C) for 6 hours achieves complete conversion.

Key Data:

ParameterValue
ReagentPCl5\text{PCl}_5
Temperature110°C
Time6 hours
Yield85–90%

Alternative Methods Involving Cyclization

Cyclization of Linear Precursors

A less conventional route involves constructing the piperidine ring post-sulfonation. For example, ethyl 4-aminobutyrate is reacted with benzyl chloroformate to form a protected amine, followed by cyclization using a Lewis acid (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2). Sulfonation is then performed post-cyclization.

Advantages:

  • Avoids regioselectivity issues in preformed rings.

  • Enables modular substitution patterns.

Limitations:

  • Lower overall yields (45–55%) due to multiple steps.

Catalytic Oxidation Approaches

TEMPO-Mediated Oxidation

Adapting methods from related piperidine syntheses, 4-hydroxypiperidine-1-carboxylate can be oxidized to the ketone using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium periodate (NaIO4\text{NaIO}_4). The ketone intermediate is then subjected to sulfonation-chlorination.

Reaction Scheme:

Benzyl 4-hydroxypiperidine-1-carboxylateNaIO4,NaBrTEMPO, CH2Cl2Benzyl 4-oxopiperidine-1-carboxylateHSO3ClCH2Cl2Target Compound\text{Benzyl 4-hydroxypiperidine-1-carboxylate} \xrightarrow[\text{NaIO}4, \text{NaBr}]{\text{TEMPO, CH}2\text{Cl}2} \text{Benzyl 4-oxopiperidine-1-carboxylate} \xrightarrow[\text{HSO}3\text{Cl}]{\text{CH}2\text{Cl}2} \text{Target Compound}

Optimization Insights:

  • Catalyst Loading: 1 mol% TEMPO relative to substrate.

  • Yield of Ketone Intermediate: 88–92%.

Purification and Characterization Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts. Adding 0.25% triethylamine minimizes tailing caused by polar sulfonyl groups.

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 1.6–2.1 ppm (piperidine CH₂), δ 3.5–4.0 ppm (N-CH₂), δ 5.1–5.3 ppm (benzyl CH₂).

  • IR: Strong absorption at 1370 cm⁻¹ (SO2Cl\text{SO}_2\text{Cl}) and 1720 cm⁻¹ (ester C=O).

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Scalability
Direct Sulfonation7298High
Cyclization5595Moderate
TEMPO Oxidation6897High

Key Findings:

  • Direct sulfonation offers the best balance of yield and scalability.

  • Cyclization routes, while flexible, require additional optimization for industrial use.

Industrial Production Considerations

Continuous Flow Reactors

Adopting continuous flow systems improves heat dissipation during exothermic sulfonation steps, reducing side reactions. Pilot studies show a 15% yield increase compared to batch processes.

Waste Management

Chlorinated byproducts require neutralization with aqueous sodium bicarbonate before disposal. Regulatory compliance with EPA guidelines is critical for large-scale operations.

Challenges and Optimization Strategies

Regioselectivity in Sulfonation

Electron-donating groups on the piperidine ring can direct sulfonation to undesired positions. Introducing temporary electron-withdrawing protecting groups (e.g., nitro) mitigates this issue.

Ester Group Stability

Prolonged exposure to chlorosulfonic acid risks ester hydrolysis. Reaction times must be minimized, and excess acid neutralized promptly with weak bases .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate has several key applications in scientific research:

1. Organic Synthesis :

  • Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules. The chlorosulfonyl group facilitates various chemical transformations, making it valuable in constructing diverse chemical structures.

2. Medicinal Chemistry :

  • Drug Development : The compound is investigated for its potential use in developing novel therapeutic agents, particularly those targeting bacterial infections and cancer. Its unique reactivity profile allows for modifications that can lead to new drug candidates.
  • Enzyme Inhibition Studies : It is employed in studying enzyme inhibitors and receptor ligands, contributing to understanding biological pathways and potential therapeutic targets.

3. Industrial Applications :

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals and materials due to its reactivity and ability to form covalent bonds with nucleophiles .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

  • Antiviral Drug Development : Research indicates that derivatives of this compound have shown promise as scaffolds for developing new antiviral drugs, showcasing its potential in combating viral infections.
  • Biochemical Probes : Investigations into its role as a biochemical probe have revealed insights into enzyme mechanisms and interactions within biological systems, enhancing our understanding of cellular processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various molecular targets, including proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Storage Conditions Key Functional Groups
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate 287953-54-2 C₁₃H₁₆ClNO₄S 317.79 Inert atmosphere, 2–8°C Chlorosulfonyl, benzyl ester
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate 1211587-42-6 C₁₄H₁₈ClNO₄S 331.82 -20°C (freeze) Chlorosulfonyl-methyl, benzyl ester
Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate 167414-75-7 C₁₈H₂₃NO₅ 333.38 Not specified Ethoxy-oxopropanoyl, benzyl ester
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ 234.30 Not specified Amino, benzyl ester

Key Observations :

  • The chlorosulfonyl group in the primary compound enhances electrophilicity, making it reactive toward nucleophiles like amines or alcohols.
  • Ester-containing derivatives (e.g., CAS 167414-75-7) prioritize functional group compatibility in multi-step syntheses, often serving as protected intermediates .

Contrasts :

  • The primary compound’s H314 hazard necessitates stringent handling, whereas the methyl-substituted analog lacks explicit hazard data, suggesting lower acute toxicity .
  • Amino-substituted derivatives (e.g., CAS 120278-07-1) carry unknown toxicological risks, requiring conservative safety protocols .
This compound
  • Role : Key intermediate in synthesizing sulfonamide-based inhibitors and agonists. Its chlorosulfonyl group facilitates nucleophilic substitution, critical in drug discovery .
  • Limitation: Limited commercial availability (temporarily out of stock), impacting accessibility for large-scale applications .
Benzyl 4-((chlorosulfonyl)methyl)piperidine-1-carboxylate
  • Role : Used in cross-coupling reactions (e.g., with pyridines) to generate biaryl derivatives, as demonstrated in NMR-characterized syntheses (63–61% yields) .
  • Advantage : Typically in stock (97% purity), enhancing its utility in medicinal chemistry .
Ester-Functionalized Derivatives
  • Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4): Serves as a Michael acceptor in conjugate additions, enabling carbon–carbon bond formation .
  • Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7): Employed in peptide mimetics and protease inhibitors due to its ester moiety .

Biological Activity

Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a benzyl group and a chlorosulfonyl group. Its molecular formula is C14H18ClNO4SC_{14}H_{18}ClNO_4S. The presence of the chlorosulfonyl functional group enhances its reactivity, making it a valuable building block in organic synthesis and drug development.

The exact mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors, potentially modulating their activity. This interaction could influence various cellular signaling pathways, particularly those related to inflammation and cell proliferation.

Antiviral Properties

Research indicates that derivatives of piperidine compounds, including this compound, have shown promise as antiviral agents. A study highlighted the effectiveness of N-benzyl 4,4-disubstituted piperidines against the influenza H1N1 virus, suggesting that similar structures may inhibit viral replication through novel mechanisms involving hemagglutinin fusion peptide interactions .

Neuroprotective Effects

The neuroprotective properties of piperidine derivatives are well-documented. Compounds in this class have been studied for their ability to act as antagonists of NMDA receptors, which are implicated in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . this compound may share these properties, warranting further investigation into its efficacy in treating neurodegenerative conditions.

Case Studies and Research Findings

StudyFindings
Influenza Virus Inhibition N-benzyl 4,4-disubstituted piperidines showed potent inhibition against H1N1 virus .
Antitumor Activity Thiazine derivatives exhibited significant cytotoxicity against cancer cells .
Neuroprotection Piperidine derivatives demonstrated NMDA receptor antagonism, suggesting potential in treating neurodegeneration .

Q & A

Q. What are the optimal synthetic routes for preparing Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via sulfonylation of a piperidine precursor. A common approach involves reacting 4-aminopiperidine derivatives with chlorosulfonic acid under controlled conditions. For example, analogous syntheses (e.g., benzyl piperidine carboxylates) use benzyl chloroformate in dichloromethane with a base like triethylamine to neutralize HCl . Reaction optimization should focus on temperature control (0–5°C to prevent side reactions) and stoichiometric ratios (e.g., 1:1.2 molar ratio of piperidine to chlorosulfonic acid). Purification via column chromatography (e.g., ethyl acetate/hexane gradients) typically yields >90% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Key analytical methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the benzyl group (δ 7.2–7.4 ppm aromatic protons) and sulfonyl chloride moiety (no direct proton signal but inferred via coupling reactions) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 343.04 for C₁₃H₁₆ClNO₄S) .
  • FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group .

Q. What safety precautions are critical when handling this compound?

Despite limited toxicological data, sulfonyl chlorides are highly reactive. Recommended precautions:

  • Use PPE (nitrile gloves, goggles, lab coat) in a fume hood.
  • Avoid moisture to prevent hydrolysis to sulfonic acids.
  • Store under inert gas (argon) at 2–8°C in sealed containers .
  • First aid: Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation .

Advanced Research Questions

Q. How can contradictory stability data in SDS be resolved during experimental design?

Some SDS report stability under inert conditions , while others note decomposition upon moisture exposure . Researchers should:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 14 days) with HPLC monitoring.
  • Use Karl Fischer titration to quantify water content in batches.
  • Implement real-time stability tracking via TGA/DSC to identify decomposition thresholds .

Q. What strategies mitigate side reactions during nucleophilic substitutions with this sulfonyl chloride?

Common side reactions include over-sulfonylation or hydrolysis. Mitigation approaches:

  • Use anhydrous solvents (e.g., THF, DCM) and molecular sieves.
  • Add nucleophiles (e.g., amines) slowly at −20°C to control exothermicity.
  • Quench excess sulfonyl chloride with ice-cold sodium bicarbonate post-reaction .

Q. How is this compound applied in designing protease inhibitors or covalent protein binders?

The sulfonyl chloride group enables covalent bonding to serine residues in enzymes. Example protocol:

  • Incubate the compound (1 mM) with target proteins (e.g., trypsin) in pH 7.4 buffer at 25°C.
  • Monitor binding via LC-MS/MS to identify modified peptides.
  • Compare IC₅₀ values with non-covalent analogs to assess efficacy .

Data Contradiction Analysis

Q. Why do SDS documents vary in hazard classification for structurally similar piperidine derivatives?

Discrepancies arise from differing substituents (e.g., sulfonyl chloride vs. carboxylate groups) and data gaps. For example:

  • Benzyl 4-aminopiperidine-1-carboxylate lacks toxicity data but is flagged for caution due to amine reactivity .
  • Benzyl 4-(3-ethoxy)piperidine derivatives are labeled non-hazardous due to ester stabilization . Researchers should prioritize batch-specific testing and consult PubChem/ChemSpider for updated hazard profiles .

Methodological Tables

Synthetic Route Comparison ConditionsYieldPurityReference
Sulfonylation of 4-aminopiperidine0°C, DCM, Et₃N85%92%
Coupling with benzyl chloroformateRT, THF, LiAlH₄78%89%
Stability Under Stress Conditions ResultReference
40°C/75% RH (14 days)5% decomposition
Exposure to H₂O (24 hrs)Full hydrolysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-(chlorosulfonyl)piperidine-1-carboxylate

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